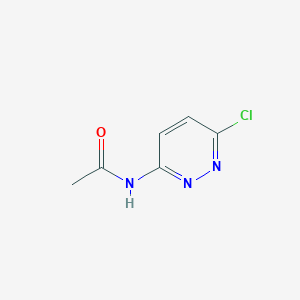

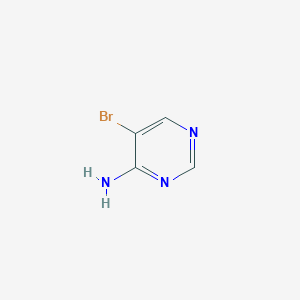

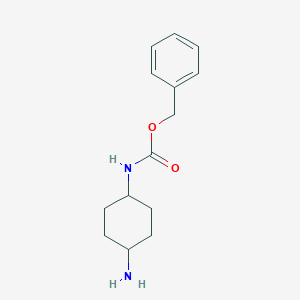

![molecular formula C8H4ClF3N2S B111984 2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole CAS No. 155538-41-3](/img/structure/B111984.png)

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole” is a chemical compound with the CAS Number: 155538-41-3 . It has a molecular weight of 253.65 . The compound is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, an equimolar mixture of 4-amino-5-(6-chlorobenzo[d]thiazol-2-ylamino)-4H-1,2,4-triazole-3-thiol and aromatic acids in phosphorus oxychloride was refluxed for 5 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClF3N2S/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(13)14-6/h1-2,15H,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 120-124°C .Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Applications

Research has shown that benzofused thiazole derivatives, including compounds related to 2-amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole, have been evaluated for their antioxidant and anti-inflammatory activities. The synthesis of these derivatives through cyclocondensation reactions has led to the discovery of compounds exhibiting significant anti-inflammatory and antioxidant activities against various reactive species. Docking simulations have further supported their potential as alternative agents for antioxidant and anti-inflammatory purposes (Raut et al., 2020).

Broad Pharmacological Activities

The structural feature of the benzothiazole ring, including its derivatives, is associated with a wide range of pharmacological activities. These activities span antiviral, antimicrobial, anti-allergic, anti-diabetic, antitumor, and anti-inflammatory effects, among others. The versatility and therapeutic potential of benzothiazole derivatives underscore their importance in medicinal chemistry, with substitutions at the C-2 carbon atom and C-6 contributing to their diverse biological activities (Bhat & Belagali, 2020).

Drug Development and Synthesis

The chemistry of 2-amino and 2-mercapto substituted benzothiazoles has been a subject of modern research, focusing on the development of biologically active and industrially demanded compounds. Newly developed synthesis methods, adhering to green chemistry principles, have facilitated the easy functionalization of the benzothiazole moiety. This has paved the way for its consideration as a highly reactive building block in organic synthesis, particularly in the development of pharmacologically active heterocycles (Zhilitskaya et al., 2021).

Anticancer Research

A significant focus has been placed on the anticancer potentials of benzothiazole derivatives. Structure-Activity Relationship (SAR) studies have highlighted the importance of the benzothiazole moiety in cancer therapy, revealing mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation. This research indicates the potential of benzothiazole derivatives as lead compounds in the development of novel cancer therapies (Pathak et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological effects, suggesting they may interact with multiple targets .

Mode of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory and anticancer activities . This suggests that the compound may interact with its targets to modulate inflammatory responses and inhibit cancer cell proliferation.

Biochemical Pathways

These compounds may modulate the expression levels of inflammatory factors such as IL-6 and TNF-α , and hinder cell migration .

Pharmacokinetics

The compound’s molecular weight (25264) and structure suggest it may have suitable properties for absorption and distribution .

Result of Action

The compound has been reported to significantly inhibit the proliferation of certain cancer cells and decrease the activity of inflammatory factors IL-6 and TNF-α . It also appears to hinder cell migration .

Action Environment

The compound’s storage recommendations suggest it may be sensitive to temperature and light .

Eigenschaften

IUPAC Name |

6-chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2S/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(13)14-6/h1-2H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHURNZDLDZXODT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597504 |

Source

|

| Record name | 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole | |

CAS RN |

155538-41-3 |

Source

|

| Record name | 6-Chloro-4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

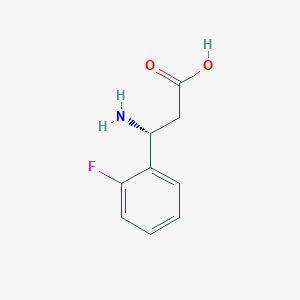

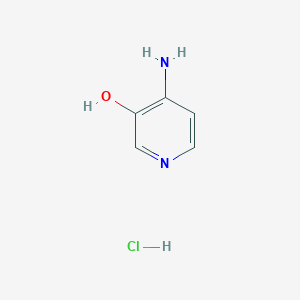

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)